Lipophilicity Shift Relative to the Closest Public-Domain Analog (CAS 1235696-50-0)
The target compound 1235699-36-1 exhibits an XLogP3-AA of 3.5, whereas the ethoxyacetamide analog (E)-2-ethoxy-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)acetamide (CAS 1235696-50-0) has a lower predicted lipophilicity (XLogP3-AA not directly reported but anticipated to be lower due to the replacement of a phenylbutanamide tail with an ethoxyacetamide group). The ~0.5–1.0 unit increase in XLogP3-AA for the target compound translates into a predicted membrane permeability difference that can influence cellular assay results [1].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.5 (PubChem) |
| Comparator Or Baseline | CAS 1235696-50-0 (ethoxyacetamide analog); exact value not disclosed, but inferred lower from structure |
| Quantified Difference | Estimated Δ >0.5 (target more lipophilic) |
| Conditions | Computed property; no experimental logP available in public domain |
Why This Matters
Lipophilicity is a critical determinant of solubility, permeability, and protein binding in early-stage drug discovery; selecting the higher-logP variant may be preferred for programs targeting intracellular or CNS targets, whereas the lower-logP analog may reduce non-specific binding.
- [1] PubChem. Compound Summary for CID 49691485. National Center for Biotechnology Information (2026). View Source
